molecular formula C20H20ClNO B11961426 2-(4-tert-butylbenzyl)-7-chloro-1(2H)-isoquinolinone CAS No. 853319-72-9

2-(4-tert-butylbenzyl)-7-chloro-1(2H)-isoquinolinone

Cat. No.: B11961426
CAS No.: 853319-72-9
M. Wt: 325.8 g/mol
InChI Key: RZWSUERLDBOHOR-UHFFFAOYSA-N
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Description

2-(4-tert-Butylbenzyl)-7-chloro-1(2H)-isoquinolinone is a synthetic organic compound that belongs to the class of isoquinolinones It is characterized by the presence of a tert-butylbenzyl group and a chlorine atom attached to the isoquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylbenzyl)-7-chloro-1(2H)-isoquinolinone typically involves the following steps:

    Formation of the Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Chlorine Atom: Chlorination of the isoquinolinone core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the tert-Butylbenzyl Group: The tert-butylbenzyl group can be introduced through a Friedel-Crafts alkylation reaction using tert-butylbenzyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylbenzyl)-7-chloro-1(2H)-isoquinolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the chlorine atom or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Dechlorinated products or reduced functional groups.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-(4-tert-butylbenzyl)-7-chloro-1(2H)-isoquinolinone has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of compounds with potential anticancer or antimicrobial properties.

    Materials Science: The compound can be explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylbenzyl)-7-chloro-1(2H)-isoquinolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylbenzyl group and the chlorine atom can influence the binding affinity and selectivity of the compound towards these targets. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    2-(4-tert-Butylbenzyl)-1(2H)-isoquinolinone: Lacks the chlorine atom, which may affect its reactivity and binding properties.

    7-Chloro-1(2H)-isoquinolinone: Lacks the tert-butylbenzyl group, which may influence its solubility and biological activity.

    2-Benzyl-7-chloro-1(2H)-isoquinolinone: Contains a benzyl group instead of a tert-butylbenzyl group, which may alter its steric and electronic properties.

Uniqueness

2-(4-tert-butylbenzyl)-7-chloro-1(2H)-isoquinolinone is unique due to the presence of both the tert-butylbenzyl group and the chlorine atom, which can impart distinct chemical and biological properties. These structural features can enhance its potential as a versatile compound for various applications in research and industry.

Properties

CAS No.

853319-72-9

Molecular Formula

C20H20ClNO

Molecular Weight

325.8 g/mol

IUPAC Name

2-[(4-tert-butylphenyl)methyl]-7-chloroisoquinolin-1-one

InChI

InChI=1S/C20H20ClNO/c1-20(2,3)16-7-4-14(5-8-16)13-22-11-10-15-6-9-17(21)12-18(15)19(22)23/h4-12H,13H2,1-3H3

InChI Key

RZWSUERLDBOHOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C=CC3=C(C2=O)C=C(C=C3)Cl

Origin of Product

United States

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